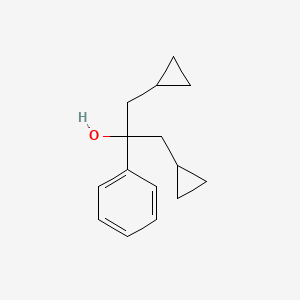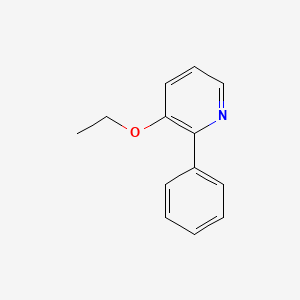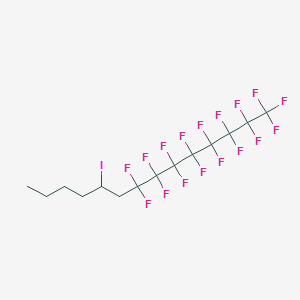![molecular formula C16H12N2O8 B3332869 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) CAS No. 927180-06-1](/img/structure/B3332869.png)
1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)
描述
1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(carbonyloxy) core linked to two pyrrolidine-2,5-dione moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of phthalic anhydride with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or thioethers.
科学研究应用
1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
Comparison with Other Similar Compounds: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can be compared with other compounds that have similar structural features, such as:
Phthalic Anhydride Derivatives: These compounds share the phthalic anhydride core but differ in their substituents, leading to variations in their chemical and physical properties.
Pyrrolidine-2,5-dione Derivatives: Compounds with the pyrrolidine-2,5-dione moiety exhibit different reactivity and applications depending on the nature of the substituents attached to the pyrrolidine ring.
Uniqueness: The uniqueness of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.
相似化合物的比较
- Phthalic anhydride
- N-Phenylmaleimide
- Succinimide derivatives
This detailed overview provides a comprehensive understanding of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione), covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-3-1-2-4-10(9)16(24)26-18-13(21)7-8-14(18)22/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFOYDJEZRIVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704508 | |
| Record name | 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927180-06-1 | |
| Record name | 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


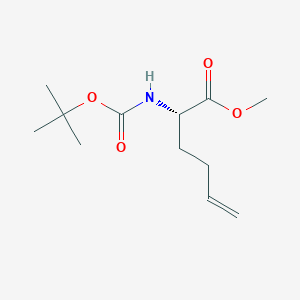
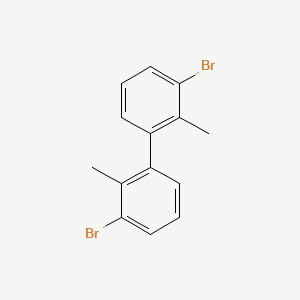
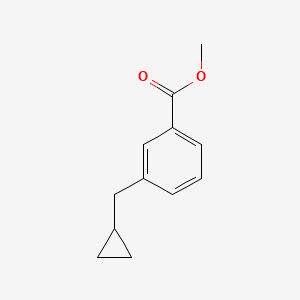
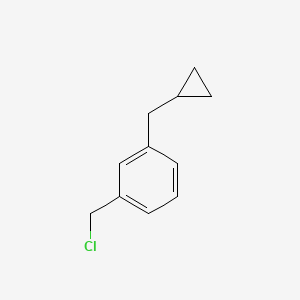
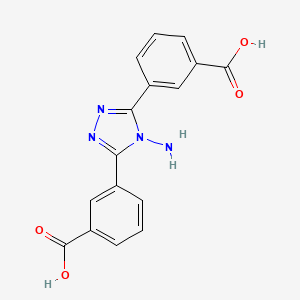
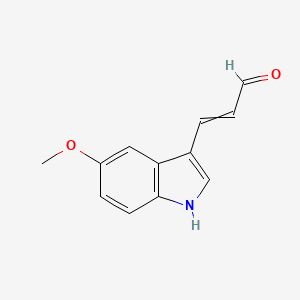
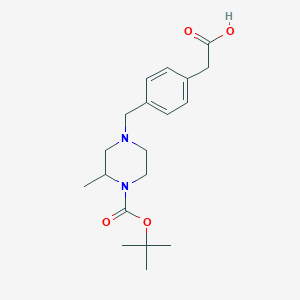
![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)
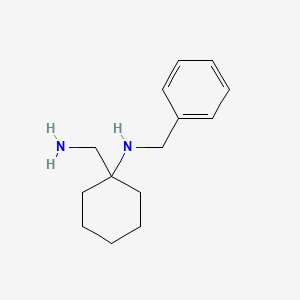
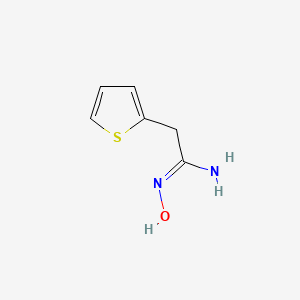
![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)
